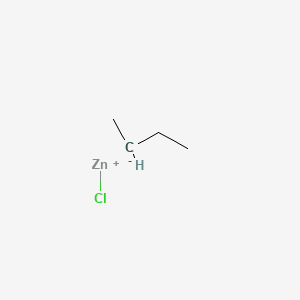

butane;chlorozinc(1+)

Description

Butane (C₄H₁₀) is a linear alkane hydrocarbon widely used as a solvent and fuel. Its physical properties, such as low viscosity and volatility, make it effective in industrial applications like bitumen processing. Studies show that butane interacts dynamically with materials like covalent organic frameworks (COFs), inducing reversible structural transitions under varying gas concentrations . In solvent-bitumen systems, butane partitions into light liquid phases, enriching them with lighter components while leaving heavier phases (e.g., asphaltenes) less saturated .

Chlorozinc(1+) (ClZn⁺, CAS 16060-83-6) is a zinc chloride ion with a molecular weight of 100.8 g/mol . It is used in organometallic synthesis, such as in tert-butoxycarbonylmethanide complexes, where it acts as a reactive intermediate . Its properties, including high polarity and coordination capacity, differentiate it from other zinc halides like bromozinc(1+) (BrZn⁺) .

Properties

CAS No. |

74133-06-5 |

|---|---|

Molecular Formula |

C4H9ClZn |

Molecular Weight |

157.9 g/mol |

IUPAC Name |

butane;chlorozinc(1+) |

InChI |

InChI=1S/C4H9.ClH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

AOBPAYVYVWNNMC-UHFFFAOYSA-M |

Canonical SMILES |

CC[CH-]C.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of butane;chlorozinc(1+) typically involves the reaction of butane with zinc chloride under specific conditions. One common method is the chlorination of butane to form chlorobutane, followed by the reaction with zinc chloride to form the desired compound. The reaction conditions often include:

Temperature: The reaction is usually carried out at elevated temperatures to facilitate the chlorination process.

Catalysts: Catalysts such as dimethyl sulfoxide (DMSO) can be used to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of butane;chlorozinc(1+) may involve large-scale chlorination reactors where butane is continuously fed and reacted with chlorine gas in the presence of zinc chloride. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Butane;chlorozinc(1+) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it back to its constituent elements.

Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include oxygen and peroxides.

Reducing Agents: Reducing agents such as hydrogen gas or metal hydrides are used.

Substitution Reagents: Halogenating agents like chlorine or bromine are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butanol or butanoic acid, while substitution reactions can produce various halogenated butanes .

Scientific Research Applications

Butane;chlorozinc(1+) has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

Biology: The compound’s reactivity makes it useful in biochemical studies involving enzyme-catalyzed reactions.

Medicine: Research is ongoing into its potential use in drug synthesis and as a precursor for pharmaceuticals.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism by which butane;chlorozinc(1+) exerts its effects involves the interaction of the zinc cation with various molecular targets. The zinc ion can coordinate with electron-rich sites on organic molecules, facilitating reactions such as nucleophilic substitution and electrophilic addition. These interactions are crucial for the compound’s role in catalysis and organic synthesis .

Comparison with Similar Compounds

Phase Behavior and Structural Dynamics

Butane in Bitumen Mixtures

- At 50–150°C, butane forms two liquid phases in bitumen: a solvent-enriched light phase (butane content: ~0.5–0.7 weight fraction) and an asphaltene-rich heavy phase (~0.1–0.3 weight fraction) .

- Increasing pressure enhances component extraction into the light phase but reduces butane solubility in the heavy phase .

Chlorozinc(1+) Coordination Behavior

- Chlorozinc(1+)’s small ionic radius and high charge density enable strong coordination with organic ligands, as seen in COF systems where structural expansion under butane flow is less pronounced than with THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.